

# TYRA-300: A Precision Tool Targeting FGFR3 Gain-of-Function Mutations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | TYRA-300  |           |
| Cat. No.:            | B15575993 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Fibroblast growth factor receptor 3 (FGFR3) is a well-validated oncogenic driver in various malignancies, particularly urothelial carcinoma, and is also implicated in skeletal dysplasias such as achondroplasia. Gain-of-function mutations in FGFR3 lead to constitutive activation of its tyrosine kinase domain, promoting aberrant downstream signaling and driving disease pathogenesis. **TYRA-300** is an investigational, orally bioavailable, selective inhibitor of FGFR3 designed to potently and specifically target both wild-type and mutated forms of the receptor, including those with acquired resistance mutations. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting **TYRA-300** as a promising therapeutic agent, with a focus on its mechanism of action, activity against FGFR3 gain-of-function mutations, and the methodologies of key evaluative experiments.

#### Introduction: The Role of FGFR3 in Disease

The FGFR family of receptor tyrosine kinases, comprising four members (FGFR1-4), plays a crucial role in embryonic development, tissue homeostasis, and angiogenesis.[1] Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and transphosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling pathways.[2]



Gain-of-function mutations in the FGFR3 gene are frequently observed in non-muscle invasive bladder cancer (NMIBC), occurring in up to 80% of cases, and are also present in 15-20% of muscle-invasive and metastatic urothelial carcinoma (mUC).[3] These mutations, such as the common S249C substitution, lead to ligand-independent receptor activation and constitutive signaling.[4] In skeletal dysplasias like achondroplasia, a specific germline mutation (G380R) in FGFR3 results in impaired chondrocyte proliferation and differentiation.[3]

#### TYRA-300: A Selective FGFR3 Inhibitor

**TYRA-300** was developed as a potent and selective small-molecule inhibitor of FGFR3. Its design aims to minimize off-target toxicities associated with pan-FGFR inhibitors by demonstrating high selectivity for FGFR3 over other FGFR isoforms (FGFR1, FGFR2, and FGFR4).[5] Furthermore, **TYRA-300** is designed to be effective against acquired resistance mutations, such as the "gatekeeper" mutations (e.g., V555M/L), that can emerge during treatment with other FGFR inhibitors.

# Preclinical Activity of TYRA-300 In Vitro Potency and Selectivity

**TYRA-300** has demonstrated potent inhibitory activity against wild-type FGFR3 and various activating mutations in enzymatic and cell-based assays.



| Target        | Assay Type         | IC50 (nM) | Comparator  | Comparator<br>IC50 (nM) |
|---------------|--------------------|-----------|-------------|-------------------------|
| FGFR3 (WT)    | Enzymatic          | -         | Erdafitinib | -                       |
| Futibatinib   | -                  |           |             |                         |
| Pemigatinib   | -                  | _         |             |                         |
| FGFR3 (V555M) | Enzymatic          | -         | Erdafitinib | >1000                   |
| Futibatinib   | -                  |           |             |                         |
| Pemigatinib   | >1000              | _         |             |                         |
| FGFR3 (V555L) | Enzymatic          | -         | Erdafitinib | -                       |
| Futibatinib   | -                  |           |             |                         |
| Pemigatinib   | -                  | _         |             |                         |
| Ba/F3-FGFR3   | Cellular Viability | 11        | -           | -                       |

Data compiled from publicly available investor presentations and publications.[6]

## In Vivo Efficacy in Xenograft Models

The anti-tumor activity of **TYRA-300** was evaluated in a xenograft model using the UM-UC-14 human bladder cancer cell line, which harbors an activating FGFR3-S249C mutation.

| Treatment Group | Dosing Schedule | Tumor Growth<br>Inhibition (TGI) (%) | Regression (%) |
|-----------------|-----------------|--------------------------------------|----------------|
| TYRA-300        | 9 mg/kg BID     | 90                                   | 34             |
| TYRA-300        | 18 mg/kg QD     | 96                                   | 75             |
| Erdafitinib     | 12.5 mg/kg BID  | 91                                   | 41             |

Data from a study presented by Tyra Biosciences.[4]

# **Clinical Development of TYRA-300**



**TYRA-300** is currently being investigated in clinical trials for the treatment of patients with advanced solid tumors harboring FGFR3 alterations.

### SURF301: A Phase 1/2 Study in Advanced Solid Tumors

The SURF301 trial (NCT05544552) is a multicenter, open-label study evaluating the safety, tolerability, and preliminary anti-tumor activity of **TYRA-300** in patients with advanced urothelial carcinoma and other solid tumors with activating FGFR3 alterations.[7]

Preliminary Efficacy Data in Metastatic Urothelial Carcinoma (mUC):

| Dose Level (QD) | Number of Patients | Partial Response<br>(PR) Rate (%) | Disease Control<br>Rate (DCR) (%) |
|-----------------|--------------------|-----------------------------------|-----------------------------------|
| ≥ 90 mg         | 11                 | 54.5                              | 100                               |
| 90 mg           | 10                 | 50                                | 100                               |
| 120 mg          | 1                  | 100                               | 100                               |

Interim data as of August 15, 2024.[4]

# SURF302: A Phase 2 Study in Non-Muscle Invasive Bladder Cancer (NMIBC)

The SURF302 trial (NCT06995677) is an open-label Phase 2 study evaluating the efficacy and safety of **TYRA-300** in participants with FGFR3-altered, low-grade, intermediate-risk NMIBC.[8] The primary endpoint of the study is the complete response rate at three months.[4]

# Signaling Pathways and Experimental Workflows FGFR3 Signaling Pathway





Click to download full resolution via product page

Caption: Simplified FGFR3 signaling pathway and the inhibitory action of TYRA-300.



# **Experimental Workflow: In Vitro Kinase Assay**



Click to download full resolution via product page



Caption: General workflow for an in vitro radiometric kinase assay.

# Detailed Methodologies In Vitro Kinase Inhibition Assay (Radiometric)

The enzymatic potency of **TYRA-300** against FGFR3 was determined using a radiometric assay, such as the HotSpot<sup>TM</sup> kinase assay platform.

- Reaction Buffer: A base reaction buffer containing 20 mM Hepes (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, and 2 mM DTT is prepared.
- Reaction Setup: The substrate and any necessary cofactors are added to the reaction buffer.
   The FGFR3 enzyme is then introduced.
- Compound Addition: **TYRA-300**, dissolved in 100% DMSO, is delivered to the kinase reaction mixture.
- Incubation: The mixture is incubated for 20 minutes at room temperature to allow for compound binding to the enzyme.
- Reaction Initiation: The kinase reaction is initiated by the addition of <sup>33</sup>P-ATP.
- Reaction Quenching and Detection: After a 2-hour incubation at room temperature, the
  reaction is stopped, and the kinase activity is detected using the P81 filter-binding method,
  which captures the radiolabeled phosphorylated substrate.
- Data Analysis: The amount of radioactivity is quantified to determine the percent inhibition at various concentrations of **TYRA-300**, and the IC50 value is calculated.

### **Cell-Based Proliferation Assay**

The effect of **TYRA-300** on the proliferation of cells harboring FGFR3 alterations is assessed using a cell viability assay.

 Cell Lines: Ba/F3 cells engineered to express specific FGFR3 constructs (wild-type or mutant) are commonly used. Human bladder cancer cell lines with endogenous FGFR3 mutations (e.g., UM-UC-14 with S249C) are also employed.



- Cell Culture: Cells are maintained in appropriate culture media and conditions.
- Assay Procedure: Cells are seeded in 96-well plates and treated with serial dilutions of TYRA-300 or vehicle control (DMSO).
- Incubation: The plates are incubated for a defined period (e.g., 72 hours).
- Viability Measurement: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
- Data Analysis: Luminescence is measured, and the results are used to generate doseresponse curves and calculate IC50 values.

### In Vivo Xenograft Model

The anti-tumor efficacy of **TYRA-300** is evaluated in vivo using a xenograft mouse model.

- Animal Model: Immunocompromised mice (e.g., nude mice) are used.
- Cell Line: The UM-UC-14 human bladder cancer cell line, which has an activating FGFR3
   S249C mutation, is commonly used.
- Tumor Implantation: UM-UC-14 cells are implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with **TYRA-300**, a comparator drug (e.g., erdafitinib), or vehicle control.
- Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
- Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the control group.

### Conclusion



**TYRA-300** is a potent and selective FGFR3 inhibitor with a promising preclinical and clinical profile. Its high selectivity for FGFR3 and its activity against clinically relevant gain-of-function and resistance mutations position it as a potentially best-in-class therapeutic for patients with FGFR3-driven cancers and skeletal dysplasias. The ongoing clinical trials will further elucidate the safety and efficacy of **TYRA-300** and its potential to address the unmet medical needs in these patient populations. The experimental methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other targeted therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. reactionbiology.com [reactionbiology.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. targetedonc.com [targetedonc.com]
- 4. fhi.no [fhi.no]
- 5. reactionbiology.com [reactionbiology.com]
- 6. explorationpub.com [explorationpub.com]
- 7. targetedonc.com [targetedonc.com]
- 8. reactionbiology.com [reactionbiology.com]
- To cite this document: BenchChem. [TYRA-300: A Precision Tool Targeting FGFR3 Gain-of-Function Mutations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575993#tyra-300-and-fgfr3-gain-of-functionmutations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com